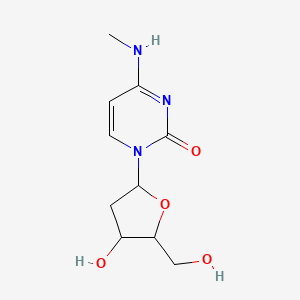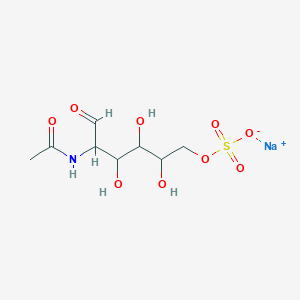
Sodium 11-14-17eicosatrienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 11-14-17eicosatrienoate: is a polyunsaturated fatty acid (PUFA) characterized by its 20 carbon atoms and three double bonds located at the 11th, 14th, and 17th carbon positions. This specific configuration places it within the omega-3 fatty acid family, which is renowned for its essential roles in maintaining human health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Sodium 11-14-17eicosatrienoate can be synthesized through the esterification of 11-14-17eicosatrienoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in an organic solvent, such as methanol, and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods: : Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high purity and prevent degradation of the polyunsaturated fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions: : Sodium 11-14-17eicosatrienoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to prevent over-oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents to convert the compound into its corresponding alcohol.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated compounds .
Applications De Recherche Scientifique
Chemistry: : Sodium 11-14-17eicosatrienoate is used as a precursor in the synthesis of longer-chain omega-3 PUFAs, which are vital for various biochemical processes .
Biology: : It plays a crucial role in lipid metabolism and cellular signaling, contributing to the maintenance of cellular membrane fluidity and the production of bioactive lipid mediators .
Medicine: : Research has highlighted its significance in inflammatory regulation and its potential as a biomarker for metabolic disorders, cardiovascular conditions, and neurodegenerative diseases .
Industry: : The compound is utilized in the formulation of dietary supplements and functional foods due to its health benefits .
Mécanisme D'action
Sodium 11-14-17eicosatrienoate exerts its effects by integrating into cellular membranes, influencing membrane fluidity and signaling pathways. It serves as a precursor for the biosynthesis of longer-chain omega-3 PUFAs, which are involved in brain function, cardiovascular health, and immune response . The compound also modulates inflammatory processes by affecting the production of bioactive lipid mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with six double bonds.
Alpha-linolenic acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds.
Uniqueness: : Sodium 11-14-17eicosatrienoate is unique due to its specific double bond configuration and its role as a precursor in the biosynthesis of longer-chain omega-3 PUFAs. This makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H33NaO2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
sodium;(11E,14E,17E)-icosa-11,14,17-trienoate |
InChI |
InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22);/q;+1/p-1/b4-3+,7-6+,10-9+; |
Clé InChI |
YBKSVSJJWGEAPZ-ICUOVBAUSA-M |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)
![3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)
![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)


![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
